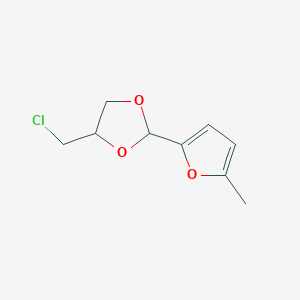![molecular formula C20H23NO3 B13439339 (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of phenylacetic acid with diazomethane under controlled conditions to form the cyclopropane ring.
Carboxylation: The cyclopropane ring is then carboxylated using carbon dioxide in the presence of a suitable catalyst.
Amidation: The final step involves the reaction of the carboxylic acid with [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
[alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide derivatives: These compounds have similar amide groups but differ in their core structures.
Uniqueness
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(1S,2S)-N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1 |
Clé InChI |
UIVKAFXVMUZVHS-QYZOEREBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CO)NC(=O)C2CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
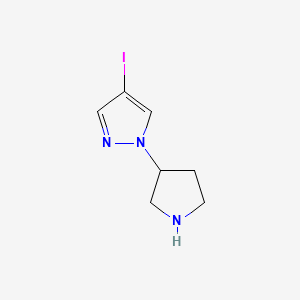
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
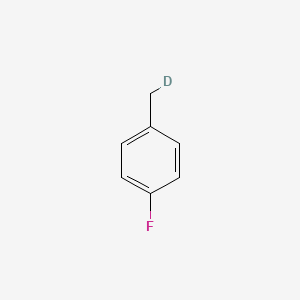
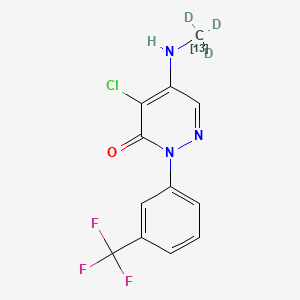
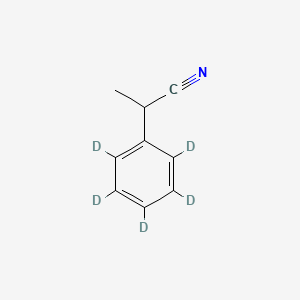
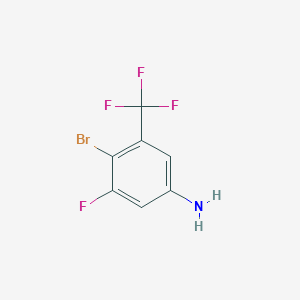
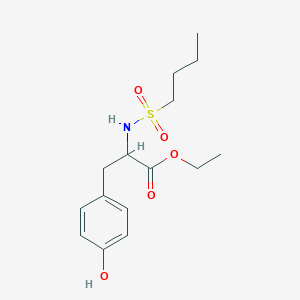
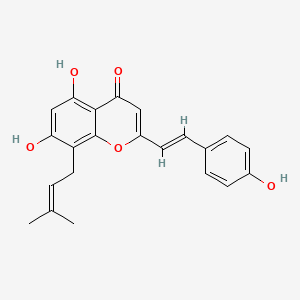
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

